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Introduction
Hepatic steatosis, the abnormal accumulation of lipids within liver cells, is a key feature of Non-

Alcoholic Fatty Liver Disease (NAFLD). Diacylglycerol acyltransferase 1 (DGAT1) is a critical

enzyme that catalyzes the final step in triglyceride (TG) synthesis.[1][2][3][4] Inhibition of

DGAT1 presents a promising therapeutic strategy to reduce hepatic lipid accumulation.

AZD7687 is a potent, selective, and reversible inhibitor of DGAT1, making it a valuable tool for

investigating the role of this enzyme in the pathogenesis of hepatic steatosis.[5] These

application notes provide detailed protocols for utilizing AZD7687 in both enzymatic and cell-

based assays to study its effects on DGAT1 activity and hepatic lipid accumulation.

AZD7687: A Potent and Selective DGAT1 Inhibitor
AZD7687 demonstrates high potency and selectivity for DGAT1. Its inhibitory activity has been

characterized across multiple species, highlighting its utility in various preclinical models.

Parameter Species Value Reference

IC50 Human DGAT1 80 nM [5]

Mouse DGAT1 ~100 nM [5]

Dog DGAT1 ~60 nM [5]
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In a first-in-human single ascending dose study, AZD7687 markedly reduced the postprandial

triglyceride excursion.[3] At doses of 5 mg and higher, a decrease of over 75% in the

incremental area under the curve (AUC) for triglycerides was observed following a high-fat

meal.[3][6] However, it is important to note that dose-limiting gastrointestinal side effects,

including nausea, vomiting, and diarrhea, have been reported with increasing doses of

AZD7687.[3][7][8]

Mechanism of Action of AZD7687 in Hepatic
Steatosis
The accumulation of triglycerides in hepatocytes is a hallmark of hepatic steatosis. DGAT1

plays a crucial role in this process by converting diacylglycerol (DAG) and fatty acyl-CoA into

triglycerides. AZD7687 directly inhibits this enzymatic activity, thereby reducing the synthesis

and subsequent storage of triglycerides in the liver. Studies in preclinical models have shown

that pharmacologic inhibition of DGAT1 can protect against high-fat diet-induced hepatic

steatosis.[1][2]
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Mechanism of AZD7687 in reducing hepatic steatosis.
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DGAT1 Enzyme Activity Assay (Cell-Free)
This protocol describes a fluorescent-based assay to measure the enzymatic activity of DGAT1

in microsomal preparations and to determine the inhibitory potential of AZD7687.

Materials and Reagents:

Human small intestinal microsomes (as a source of DGAT1)

AZD7687

NBD-palmitoyl CoA (fluorescent fatty acyl CoA substrate)

1,2-dioleoyl-sn-glycerol (DAG)

Tris-HCl buffer

MgCl2

Bovine Serum Albumin (BSA)

DMSO (for dissolving compounds)

TLC plates (silica gel)

Solvent system for TLC (e.g., hexane:diethyl ether:acetic acid)

Fluorescence imager

Procedure:

Prepare Reagents:

Prepare a stock solution of AZD7687 in DMSO.

Prepare a working solution of 1,2-dioleoyl-sn-glycerol in buffer.

Dilute microsomes in a Tris/MgCl2 buffer containing BSA.
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Reaction Setup:

In a microcentrifuge tube, add the diluted microsomes.

Add varying concentrations of AZD7687 (or vehicle control) and pre-incubate for a

specified time.

Add the 1,2-dioleoyl-sn-glycerol solution.

Initiate Reaction:

Start the reaction by adding NBD-palmitoyl CoA.

Incubation:

Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in

the linear range.

Stop Reaction and Lipid Extraction:

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

Vortex and centrifuge to separate the phases.

Thin Layer Chromatography (TLC):

Spot the lipid extract (lower organic phase) onto a silica TLC plate.

Develop the plate in a suitable solvent system to separate the fluorescent triglyceride

product from the unreacted fluorescent substrate.

Quantification:

Visualize the TLC plate using a fluorescence imager.

Quantify the fluorescence intensity of the NBD-triglyceride spot.

Data Analysis:
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Calculate the percent inhibition of DGAT1 activity for each concentration of AZD7687.

Determine the IC50 value by plotting the percent inhibition against the log concentration of

AZD7687.
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Workflow for the DGAT1 enzyme activity assay.

In Vitro Cell-Based Assay for Hepatic Steatosis
This protocol details a method to induce a steatotic phenotype in hepatocyte cell lines (e.g.,

HepG2) and assess the efficacy of AZD7687 in reducing lipid accumulation.

Materials and Reagents:

HepG2 cells (or other suitable hepatocyte cell line)

Cell culture medium (e.g., DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Oleic acid

Bovine Serum Albumin (BSA)

AZD7687

Oil Red O staining solution

Triglyceride quantification kit

Phosphate Buffered Saline (PBS)

Formalin

Isopropanol

Procedure:

Cell Culture:

Culture HepG2 cells in complete medium until they reach the desired confluency.

Induction of Steatosis:
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Prepare an oleic acid-BSA complex solution.

Treat the cells with the oleic acid-BSA complex for a sufficient duration (e.g., 24 hours) to

induce lipid accumulation. Include a vehicle control (BSA alone).

Treatment with AZD7687:

Following the induction of steatosis, treat the cells with varying concentrations of AZD7687
(or vehicle) in fresh medium containing the oleic acid-BSA complex.

Incubate for an appropriate period (e.g., 24 hours).

Assessment of Lipid Accumulation:

Oil Red O Staining (Qualitative/Semi-quantitative):

Wash cells with PBS and fix with formalin.

Stain with Oil Red O solution to visualize neutral lipids.

Wash and visualize under a microscope.

For quantification, the stain can be eluted with isopropanol and the absorbance

measured.

Triglyceride Quantification (Quantitative):

Wash cells with PBS and lyse the cells.

Measure the intracellular triglyceride content using a commercial triglyceride

quantification kit.

Normalize the triglyceride content to the total protein concentration of the cell lysate.

Data Analysis:

Compare the lipid accumulation in AZD7687-treated cells to the vehicle-treated control.

Determine the dose-dependent effect of AZD7687 on reducing hepatic lipid accumulation.
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Workflow for the in vitro hepatic steatosis assay.

Troubleshooting and Data Interpretation
High background in enzyme assay: Ensure complete separation of the product and substrate

on the TLC plate. Optimize the solvent system if necessary.

Low lipid accumulation in cell-based assay: Optimize the concentration and incubation time

of the oleic acid-BSA complex. Ensure the health and viability of the cells.

Variability in results: Maintain consistent cell culture conditions and reagent preparations.

Run replicates for all experiments.
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Interpretation of results: A dose-dependent decrease in DGAT1 activity or intracellular lipid

accumulation with AZD7687 treatment provides evidence for the role of DGAT1 in hepatic

triglyceride synthesis and storage. The potent inhibitory effect of AZD7687 makes it a

suitable tool for elucidating these pathways.

By following these protocols, researchers can effectively utilize AZD7687 to investigate the

fundamental role of DGAT1 in the mechanisms underlying hepatic steatosis, contributing to the

development of novel therapeutic strategies for NAFLD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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